molecular formula C6H5IN2O2 B1372891 2-Amino-5-iodonicotinic acid CAS No. 54400-30-5

2-Amino-5-iodonicotinic acid

Cat. No.: B1372891
CAS No.: 54400-30-5
M. Wt: 264.02 g/mol
InChI Key: XEJZAMUIUDIMNL-UHFFFAOYSA-N
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Description

2-Amino-5-iodonicotinic acid is a chemical compound with the empirical formula C6H5IN2O2 and a molecular weight of 264.02 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is O=C(O)C1=C(N)N=CC(I)=C1 . The InChI is 1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C6H5IN2O2, and its molecular weight is 264.02 .

Scientific Research Applications

  • Redox Sensor Applications : In the study of protein sulfenation as a redox sensor, 2-Amino-5-iodonicotinic acid derivatives can be used. These compounds help in tagging proteins selectively for monitoring by mass spectrometry, aiding in the detection of protein modifications due to oxidative stress and providing insights into redox biology (Charles et al., 2007).

  • Radiolabeling in Oncology : Radiolabeled amino acids, including derivatives of this compound, are used in metabolic imaging for oncology. These compounds can assist in diagnosing and monitoring the progression of various cancers (Jager et al., 2001).

  • Drug Synthesis and Pharmacological Evaluation : this compound is used in the design and synthesis of drugs, particularly in creating conformationally restricted analogues of alpha-amino acids. This aids in the development of new medications with specific target interactions (Bunch et al., 2003).

  • Fluorescence-Guided Surgery : Derivatives of this compound, like 5-aminolevulinic acid, are used in fluorescence-guided surgery for the resection of malignant tumors, significantly improving surgical outcomes (Stummer et al., 2006).

  • Inflammatory Bowel Disease Treatment : Compounds like 5-aminosalicylic acid, which may share structural similarities with this compound, are used in treating inflammatory bowel diseases. Their effectiveness depends on specific receptor interactions in the colon (Rousseaux et al., 2005).

  • Design of Unnatural Amino Acids : this compound can be employed in the design of unnatural amino acids for use in biochemical and pharmaceutical applications. These amino acids mimic natural peptide structures and are useful in studying protein interactions and dynamics (Nowick et al., 2000).

  • Chemical Synthesis : In chemical synthesis, derivatives of this compound are used in novel synthesis processes, such as in the creation of multisubstituted pyridines. This demonstrates the compound's versatility in organic chemistry (Xiang et al., 2016).

Biochemical Analysis

Biochemical Properties

2-Amino-5-iodonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, which are crucial for redox reactions and the transfer of functional groups, respectively . The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which facilitate the compound’s role in catalyzing or inhibiting specific biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered gene expression patterns and metabolic fluxes . These changes can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it may participate in the synthesis or degradation of certain metabolites, thereby influencing metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its bioavailability and efficacy, as well as its potential accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

2-amino-5-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJZAMUIUDIMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694766
Record name 2-Amino-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54400-30-5
Record name 2-Amino-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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